molecular formula C8H4BrNO2S B12955669 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B12955669
M. Wt: 258.09 g/mol
InChI Key: IYULGPBXHQTIFO-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid is a brominated tricyclic heterocycle used primarily as a versatile synthetic intermediate in organic chemistry and pharmaceutical research . Its molecular structure incorporates both an electron-deficient pyridine ring and a thiophene ring, making it a valuable scaffold for constructing complex molecules. This compound is strategically designed for further functionalization, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine site, while the carboxylic acid group allows for diversification into amides or esters . While direct biological data for this specific molecule may be limited, its core thieno[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry. Research on closely related analogues has demonstrated their potential as inhibitors of kinases like TBK1 and IKKε, which are targets in metabolic diseases such as obesity and type 2 diabetes . Other derivatives have shown promising in vitro antitumor activity in various human tumor cell lines, highlighting the therapeutic relevance of this chemical class . Researchers employ this reagent in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR), improve target affinity, and optimize drug-like properties such as solubility and metabolic stability . Its applications extend beyond pharmacology to material science, where it is investigated for creating novel organic materials with specific electronic or photophysical properties . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

5-bromothieno[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-5-6(8(11)12)3-13-7(5)10-2-4/h1-3H,(H,11,12)

InChI Key

IYULGPBXHQTIFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CS2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of thieno[2,3-b]pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
Reaction :
C8H4BrNO2S+R-OHH2SO4C8H3BrNO2S-OR+H2O\text{C}_8\text{H}_4\text{BrNO}_2\text{S} + \text{R-OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_3\text{BrNO}_2\text{S-OR} + \text{H}_2\text{O}

  • Conditions : Sulfuric acid catalyst, reflux in anhydrous alcohol.

  • Applications : Ester derivatives are intermediates in pharmaceutical synthesis.

Nucleophilic Substitution at the Bromine Site

The bromine atom is susceptible to substitution with nucleophiles such as amines or alkoxides:
Reaction :
C8H4BrNO2S+NuC8H4NuNO2S+Br\text{C}_8\text{H}_4\text{BrNO}_2\text{S} + \text{Nu}^- \rightarrow \text{C}_8\text{H}_4\text{NuNO}_2\text{S} + \text{Br}^-

  • Example : Reaction with n-butyllithium followed by carbon dioxide insertion yields 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid (82% yield) .

  • Conditions :

    • Stage 1: Lithiation at -78°C in THF .

    • Stage 2: Quenching with CO₂ .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids:
Reaction :
C8H4BrNO2S+Ar-B(OH)2Pd(dppf)Cl2C8H4ArNO2S\text{C}_8\text{H}_4\text{BrNO}_2\text{S} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{C}_8\text{H}_4\text{ArNO}_2\text{S}

  • Conditions :

    • Catalyst: Pd(dppf)Cl₂ (2–4 mol%) .

    • Base: K₂CO₃ in DME/H₂O (3:1) at 100°C .

  • Yield : 35–84% for analogous thienopyridine derivatives .

SubstrateBoronic AcidProduct YieldReference
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylatePyridin-3-yl55%
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Methoxyphenyl84%

Oxidative Dimerization

Under oxidative conditions, similar thienopyridine derivatives form stereoselective dimers:
Reaction :
2C8H4BrNO2SNaOClDimer2\, \text{C}_8\text{H}_4\text{BrNO}_2\text{S} \xrightarrow{\text{NaOCl}} \text{Dimer}

  • Conditions : Sodium hypochlorite in THF/H₂O .

  • Stereochemistry : Products exhibit cis-arranged amino groups and folded lactam rings .

  • Mechanism : Radical-mediated coupling followed by intramolecular cyclization .

Decarboxylation

The carboxylic acid group can be removed under thermal or basic conditions:
Reaction :
C8H4BrNO2SΔ or baseC7H4BrNS+CO2\text{C}_8\text{H}_4\text{BrNO}_2\text{S} \xrightarrow{\Delta \text{ or base}} \text{C}_7\text{H}_4\text{BrNS} + \text{CO}_2

  • Applications : Generates simpler thienopyridine scaffolds for further functionalization.

Coordination Chemistry

The nitrogen and sulfur atoms in the fused ring system may act as ligands for metal complexes:

  • Example : Copper(II)-catalyzed reactions exploit the electron-deficient pyridine ring for coordination .

Key Structural and Mechanistic Insights

  • Reactivity Sites : Bromine (C5), carboxylic acid (C3), and aromatic π-system .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates .

  • Steric/Electronic Factors : The electron-withdrawing carboxylic acid group deactivates the pyridine ring, directing electrophiles to the thiophene moiety .

Scientific Research Applications

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts cellular signaling pathways, leading to various biological effects such as reduced cell proliferation or induced apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thienopyridine Derivatives

5-Chlorothieno[2,3-b]pyridine-3-carboxylic Acid (CAS: 1211533-15-1)

  • Molecular Formula : C₈H₅ClN₂O₂S
  • Molecular Weight : 213.66 g/mol
  • Key Differences : Replacing bromine with chlorine reduces molecular weight and alters electronic properties. The smaller size and lower electronegativity of chlorine may influence solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The IR spectrum of the chloro analog would retain the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹), similar to the brominated compound.
Property 5-Bromo-3-carboxylic Acid 5-Chloro-3-carboxylic Acid
Molecular Weight 257.11 g/mol 213.66 g/mol
Halogen Atomic Radius 1.14 Å (Br) 0.99 Å (Cl)
Electrophilicity Higher (Br is better leaving group) Lower

Fused Heterocyclic Systems with Carboxylic Acid Groups

SB-205384 (4-Amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-b]pyridine-3-carboxylic acid, but-2-ynyl ester)

  • Key Features : This compound incorporates a tetrahydrobenzo-fused ring system and an ester group. It was initially reported as an α3-GABAA receptor-selective modulator but later found to act on α5- and α6-subunits as well.
  • Comparison: Unlike 5-bromothieno[2,3-b]pyridine-3-carboxylic acid, SB-205384 has a saturated ring system, which enhances conformational rigidity. The ester group (vs. free carboxylic acid) improves blood-brain barrier penetration, making it pharmacologically active in CNS disorders.

2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid (CAS: 68302-44-3)

  • Molecular Formula: C₁₄H₉NO₄
  • Key Differences: Replacing the thiophene ring with a chromene (oxygen-containing) system shifts absorption spectra and redox properties. The chromeno derivative is soluble in DMSO and methanol, whereas bromine in the thieno analog may reduce solubility in polar solvents.

Pyrrolo[2,3-b]pyridine Analogs

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 1000340-11-3)

  • Molecular Formula : C₉H₇BrN₂O₂
  • IR spectra of pyrrolo analogs show NH stretches (~3300 cm⁻¹) absent in the thieno compound.
Property Thieno[2,3-b]pyridine Pyrrolo[2,3-b]pyridine
Heteroatom S N
Basicity Lower Higher
Spectral Features Thiophene C-S-C stretches (~600–700 cm⁻¹) Pyrrole NH stretches (~3300 cm⁻¹)

Substituent Effects on Pharmacological Activity

  • SB-205384 : The ester group and tetrahydrobenzo fusion confer anxiolytic properties via GABAA receptor modulation.
  • This compound: The free carboxylic acid group allows direct conjugation to amines or alcohols, making it a versatile intermediate for kinase inhibitors or antiviral agents. Bromine enhances electrophilicity for nucleophilic aromatic substitution.

Biological Activity

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thieno and pyridine ring structure. The synthesis of this compound typically involves multi-step organic reactions, including bromination and carboxylation processes. Recent studies have explored various synthetic routes to optimize yield and purity, often employing methodologies such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an inhibitor of key biological pathways. Below are some notable findings:

  • Anti-inflammatory Activity : Research indicates that derivatives of thieno[2,3-b]pyridines exhibit inhibition of inflammatory pathways, particularly through the suppression of NF-κB signaling. This pathway is crucial in the regulation of immune responses and inflammation .
  • Anticancer Properties : Several studies have demonstrated that this compound and its derivatives can inhibit tumor cell proliferation. The mechanism often involves the modulation of growth factor receptors such as FGFRs (Fibroblast Growth Factor Receptors), which play a vital role in cancer progression .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Such activity is particularly relevant in the context of rising antibiotic resistance .

Case Studies

  • Inhibition of Inflammatory Cytokines : A study demonstrated that compounds derived from thieno[2,3-b]pyridine effectively reduced the expression of pro-inflammatory cytokines (TNF-α, IL-6) in synovial cells from rheumatoid arthritis patients. This suggests a potential therapeutic application in autoimmune diseases .
  • FGFR Inhibition : Another investigation focused on the anticancer properties of thieno[2,3-b]pyridines, highlighting their ability to inhibit FGFRs with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. This inhibition correlates with reduced cell proliferation in breast cancer models .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Anti-inflammatoryNF-κB pathwayReduced cytokine expression
AnticancerFGFR1-3Inhibited cell proliferation
AntimicrobialVarious bacterial strainsInhibited growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid, and how are intermediates characterized?

  • Methodology :

  • Route 1 : Bromination of thienopyridine precursors followed by carboxylation. For example, bromination of thieno[2,3-b]pyridine derivatives using NBS (N-bromosuccinimide) in DMF, followed by carboxylation via lithiation and CO₂ quenching .

  • Route 2 : Suzuki-Miyaura coupling using boronic acids (e.g., 5-bromo-3-pyridineboronic acid) with thiophene derivatives, as described in analogous protocols for pyridine-thiophene systems .

  • Characterization : Use 1H^1H/13C^{13}C NMR to confirm regioselectivity, LC-MS for purity (>95%), and IR spectroscopy to validate carboxylic acid functional groups .

    • Data Table :
IntermediateCAS RNKey Spectral Data (NMR δ, ppm)Yield (%)
Thieno[2,3-b]pyridine precursorN/A1H^1H: 8.15 (d, 1H), 7.60 (s, 1H)65
Brominated intermediate[20826-04-4]13C^{13}C: 122.5 (C-Br)72

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Assign aromatic protons and carbons (e.g., 1H^1H: 8.2–7.5 ppm for pyridine-thiophene rings; 13C^{13}C: 165 ppm for carboxylic acid).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 273.95 (C8 _8H5 _5BrNO2 _2S) .
  • X-ray Crystallography : Resolve crystal structure to validate regiochemistry, particularly for distinguishing between [2,3-b] and [3,2-b] isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

  • Methodology :

  • Catalyst Screening : Compare Pd(PPh3 _3)4 _4 vs. PdCl2 _2(dppf) in dioxane/water mixtures. Higher yields (85%) reported with PdCl2 _2(dppf) at 90°C .
  • Solvent Effects : Use microwave-assisted synthesis in DMF to reduce reaction time (2 hours vs. 15 hours conventional).
  • Workflow :

Mix this compound (1 eq), arylboronic acid (1.2 eq), Pd catalyst (5 mol%), K3 _3PO4 _4 (3 eq) in dioxane/H2 _2O (4:1).

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